molecular formula C10H19N3O4 B072699 (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid CAS No. 1187-50-4

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid

Cat. No.: B072699
CAS No.: 1187-50-4
M. Wt: 245.28 g/mol
InChI Key: VWHGTYCRDRBSFI-ZETCQYMHSA-N
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Description

Leu-Gly-Gly is a tripeptide composed of one L-leucine and two glycine residues joined in sequence. It has a role as a metabolite.

Scientific Research Applications

  • Proton Magnetic Resonance Spectra of Peptides of L-Leucine and Glycine :

    • Study of PMR spectra of di-, tri-, tetra-, and pentapeptides of glycine containing a single l-leucyl residue.
    • Identified four types of glycyl methylene protons and three types of α-methine leucyl protons.
    • Findings are relevant for understanding proton chemical-shift changes in peptides on acylation, amidation, and pH variation (Beecham & Ham, 1968).
  • Degradation of Dipeptides in Subcritical Water :

    • Investigated the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water.
    • Observed ring formation and estimated reaction rate constants.
    • Provides insights into the behavior of these dipeptides under extreme conditions (Kobayashi et al., 2012).
  • Intestinal Absorption of Peptides in Rana Pipiens :

    • Studied the absorption of glycyl-l-leucine using the small intestine of Rana pipiens.
    • Found that glycine and leucine from the peptide are transferred into the vascular bed independently from the free amino acids.
    • Highlights a distinctive process for peptide transfer in intestines (Cheeseman & Parsons, 1974).
  • Extraction and Transport of Protonated Peptides using Crown Ethers :

    • Explored extraction and transport of protonated peptides, including glycyl-glycyl-glycine and L-leucyl-glycyl-glycine, using crown ethers.
    • Studied the effect of peptide structure, anion counterion, and thermodynamic properties on extractability and transport.
    • Useful for understanding the interaction of peptides with crown ethers in separation processes (Buschmann & Mutihac, 2002).
  • Improvement of Skin Hydration and Elasticity in UVB-Irradiated Mice :

    • Investigated the effects of glycyl-L-leucine and L-leucyl-glycine dipeptides on skin hydration and elasticity.
    • Found that these peptides induced the expression of transglutaminase 1 and increased hyaluronan synthesis.
    • Suggests potential applications in skin moisturization formulations (Park et al., 2017).

Mechanism of Action

Target of Action

Leucyl-glycyl-glycine (Leu-Gly-Gly) primarily targets the glycine receptor (GlyR) in the nucleus accumbens (nAc), a region in the brain associated with reward and motivation . This receptor plays a crucial role in reducing ethanol intake in rats, supposedly by acting on the brain reward system .

Mode of Action

Leu-Gly-Gly interacts with its target, the GlyR, to modulate the brain’s reward system. This modulation is achieved through an increase in basal and attenuation of ethanol-induced nAc dopamine release . The compound’s interaction with the GlyR and its subsequent effects on dopamine levels suggest a potential role in managing disorders related to the brain’s reward system.

Biochemical Pathways

Leu-Gly-Gly influences the dopamine pathway in the brain. Dopamine is a neurotransmitter that plays a significant role in reward-motivated behavior. The compound elevates accumbal dopamine levels, particularly in a subpopulation of rats presenting a lower endogenous dopamine tone . This elevation of dopamine levels indicates that Leu-Gly-Gly may influence the biochemical pathways associated with reward and motivation.

Pharmacokinetics

It is known that glycine-containing dipeptides can elevate whole brain tissue dopamine levels in mice . This suggests that Leu-Gly-Gly may have a facilitated passage across the blood-brain barrier, potentially influencing its bioavailability and pharmacokinetic profile.

Result of Action

The primary result of Leu-Gly-Gly’s action is the elevation of dopamine levels in the nAc. This elevation is particularly significant in a subgroup of rats with a lower endogenous dopamine tone . By increasing dopamine levels, Leu-Gly-Gly may influence behaviors associated with the brain’s reward system, such as motivation and pleasure.

Future Directions

One study demonstrated that LARS1 integrates leucine and glucose availability to regulate mTORC1 and the metabolic fate of leucine . This suggests potential future research directions in understanding how nutrient availability is integrated at the cellular level.

Biochemical Analysis

Biochemical Properties

Leu-Gly-Gly interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with tryptophan (Trp) in peptides, which was investigated using ultraviolet photodissociation spectroscopy and mass spectrometry .

Cellular Effects

Leu-Gly-Gly has been shown to influence various types of cells and cellular processes. For example, it has been found to raise accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone .

Molecular Mechanism

The mechanism of action of Leu-Gly-Gly involves its interactions with biomolecules at the molecular level. For instance, it has been found to interact with Trp in peptides, leading to changes in the photoreactivity of the cold gas-phase cluster ions of Leu-Gly-Gly .

Dosage Effects in Animal Models

The effects of Leu-Gly-Gly vary with different dosages in animal models. For instance, it has been found to raise accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone .

Properties

IUPAC Name

2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHGTYCRDRBSFI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318308
Record name Leu-Gly-Gly
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187-50-4
Record name Leu-Gly-Gly
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucyl-glycyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leu-Gly-Gly
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(N-L-leucylglycyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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